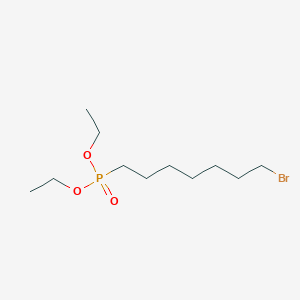

Diethyl 7-bromoheptylphosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

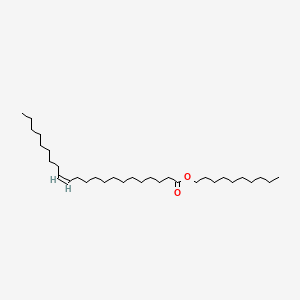

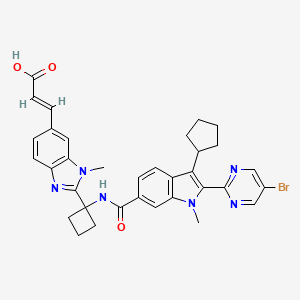

Diethyl 7-bromoheptylphosphonate is an alkyl chain-based PROTAC linker . It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) .

Synthesis Analysis

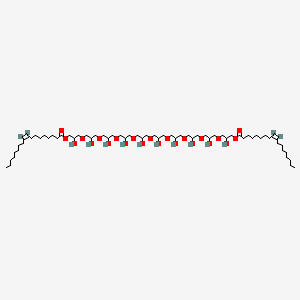

Diethyl 7-bromoheptylphosphonate can be used in the synthesis of PROTACs . The synthesis process involves the use of two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular structure of Diethyl 7-bromoheptylphosphonate comprises an alkyl chain, which makes it suitable as a PROTAC linker .Chemical Reactions Analysis

In the context of PROTACs, Diethyl 7-bromoheptylphosphonate plays a crucial role in the chemical reactions that lead to the degradation of target proteins . It helps to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : Diethyl 7-bromoheptylphosphonate derivatives have been studied for their ability to inhibit corrosion of metals in acidic environments, particularly useful in industrial processes like steel pickling. These compounds act as mixed-type inhibitors, offering high inhibition efficiency (Gupta et al., 2017).

Synthesis of Biologically Active Compounds : Such phosphonates are involved in the synthesis of α-aminophosphonates, which are analogues of natural amino acids with potential biological activities. They can be used as enzyme inhibitors, antibacterial, antitumor, or antiviral agents (Ouahrouch et al., 2014).

Monohalogenation Techniques : Research has shown methods for the controlled monohalogenation of phosphonates, leading to the production of pure α-monohalogenated derivatives. This has implications in various synthetic routes for complex organic molecules (Iorga et al., 1999).

Synthesis of Novel Compounds : There is ongoing research in developing new synthetic routes to create diethyl 3-iodoalkyl and 3-iodoalkenylphosphonates, compounds with significant potential in both synthetic and bioactive applications (Bałczewski et al., 2000).

Drug Metabolism Studies : Diethyl 7-bromoheptylphosphonate derivatives have also been studied for their metabolism in biological systems, such as in the metabolism of antilipidaemic agents in rats (Morioka et al., 1996).

Anticorrosion Properties : Further studies show the synthesis and characterization of diethyl (phenylamino) methyl phosphonate derivatives with potential use as corrosion inhibitors for carbon steel in hydrochloric acid, demonstrating the diverse industrial applications of these compounds (Moumeni et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-bromo-7-diethoxyphosphorylheptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24BrO3P/c1-3-14-16(13,15-4-2)11-9-7-5-6-8-10-12/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOSPHWPPFSFDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCBr)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24BrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 7-bromoheptylphosphonate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.